

An In-depth Technical Guide to 2-Propanol, 1,1'-(hydroxyimino)bis-

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Compound of Interest

Compound Name: 2-Propanol, 1,1'-(hydroxyimino)bis-

Cat. No.: B1609678

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Abstract: This technical guide provides a comprehensive overview of the chemical compound identified by the CAS number 97173-34-7, commonly referred to as **2-Propanol, 1,1'-(hydroxyimino)bis-**. The document elucidates the compound's chemical structure, physicochemical properties, plausible synthetic routes, and established industrial applications. Particular emphasis is placed on clarifying the structural ambiguity arising from its common name versus its IUPAC designation. All quantitative data is presented in tabular format, and logical workflows, including a proposed synthesis pathway, are visualized using Graphviz diagrams. This guide is intended for researchers, chemists, and professionals in drug development and materials science.

Chemical Identity and Structure

A notable ambiguity exists between the common name "**2-Propanol, 1,1'-(hydroxyimino)bis-**" and the structure registered under CAS number 97173-34-7. The term "hydroxyimino" typically suggests an oxime functional group (C=N-OH). However, the IUPAC name, molecular formula, and data from chemical databases like PubChem definitively identify this compound as a hydroxylamine derivative: 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol.^[1] This structure features a central nitrogen atom bonded to one hydroxyl group (-OH) and two 2-hydroxypropyl groups.

The structural representation is as follows:

Figure 1: Chemical Structure of 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

Identifier	Value	Reference(s)
CAS Number	97173-34-7	[1]
IUPAC Name	1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol	[1]
Molecular Formula	C ₆ H ₁₅ NO ₃	[1]
Molecular Weight	149.19 g/mol	[1]
Synonyms	1,1'-(Hydroxyazanediy)bis(propan-2-ol)	[1] [2]
InChI	InChI=1S/C6H15NO3/c1-5(8)3-7(10)4-6(2)9/h5-6,8-10H,3-4H2,1-2H3	[1]
InChIKey	JYOCWMVETLTCNF-UHFFFAOYSA-N	[1]
SMILES	<chem>CC(CN(CC(C)O)O)O</chem>	[1]

Physicochemical Properties

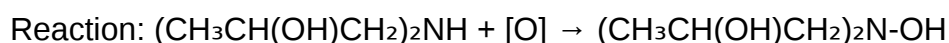
Detailed experimental data for this specific compound are not readily available in the public domain. The properties listed below are computationally derived and provide an estimate of its chemical behavior.

Property	Value	Reference(s)	Notes
Physical State	Liquid	[1]	Experimental observation.
XLogP3-AA	-0.7	[1]	Computed.
Hydrogen Bond Donor Count	3	[1]	Computed.
Hydrogen Bond Acceptor Count	4	[1]	Computed.

Synthesis and Manufacturing

Plausible Experimental Protocol

While a specific, peer-reviewed synthesis protocol for 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol is not available, a plausible route can be inferred from general chemical principles for the synthesis of N,N-disubstituted hydroxylamines. The most direct method would be the N-oxidation of the corresponding secondary amine, diisopropanolamine (1,1'-Iminobis[2-propanol], CAS: 110-97-4).

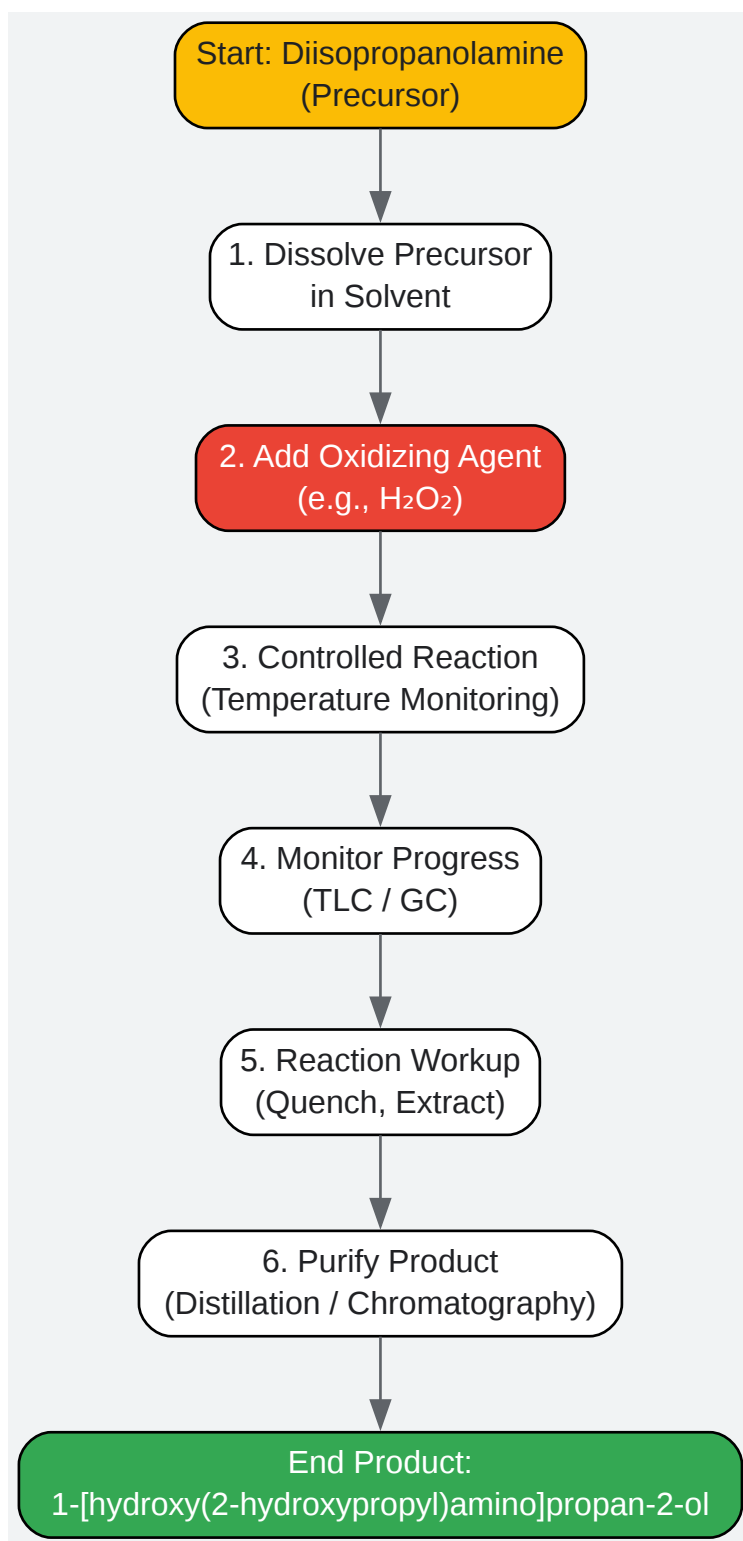


Proposed Methodology:

- **Dissolution:** Dissolve diisopropanolamine in a suitable solvent such as water or a short-chain alcohol.
- **Oxidation:** Introduce a controlled oxidizing agent. A common choice for N-oxidation of amines is hydrogen peroxide (H_2O_2), often in the presence of a catalyst like titanium-silicalite to improve yield and selectivity.
- **Reaction Control:** Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) to prevent over-oxidation or decomposition.
- **Monitoring:** Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- **Workup and Purification:** Once the reaction is complete, the product can be isolated through solvent evaporation followed by purification, potentially using column chromatography or vacuum distillation.

The workflow for this proposed synthesis is illustrated below.



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Figure 2: Proposed workflow for the synthesis of the target compound.

Manufacturing Information

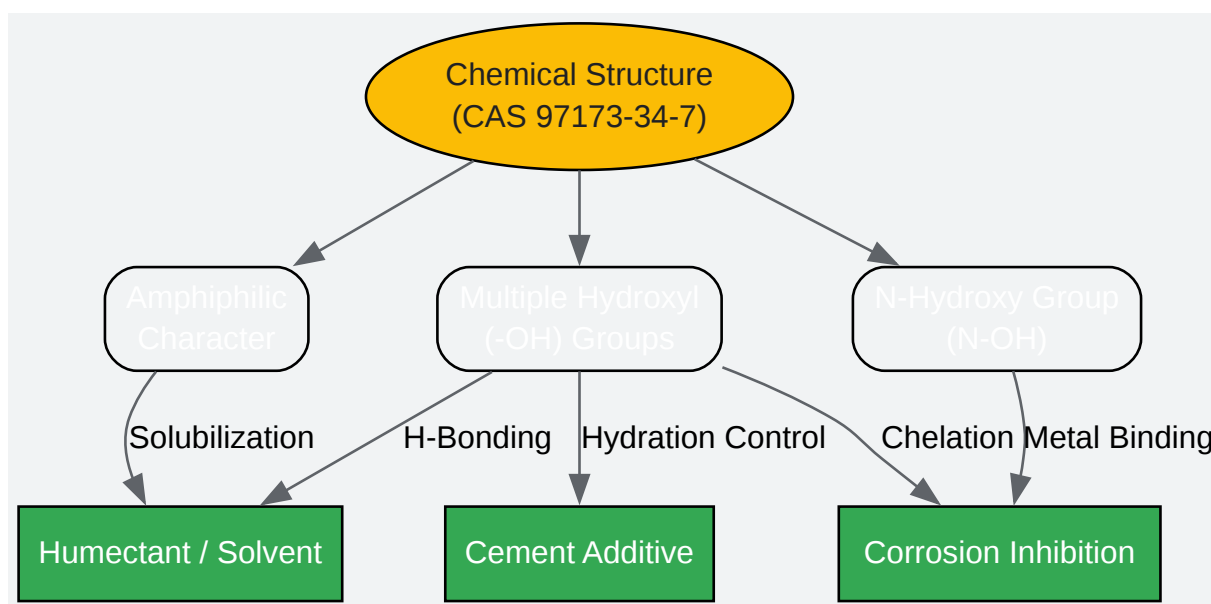
This compound is classified under the "All Other Basic Organic Chemical Manufacturing" and "Petrochemical Manufacturing" sectors. According to EPA Chemical Data Reporting, the aggregated production volume in the United States between 2016 and 2019 was less than 1,000,000 lbs per year.^[1]^[3]

Applications and Functional Relationships

The primary applications of **2-Propanol, 1,1'-(hydroxyimino)bis-** are industrial, leveraging its unique molecular structure.

- **Corrosion Inhibitors and Anti-Scaling Agents:** The molecule possesses multiple hydroxyl (-OH) groups and a central nitrogen atom, which can act as ligands to chelate metal ions on a surface. This coordination prevents oxidative reactions (corrosion) and the buildup of mineral scale.^[1]
- **Cement Additive:** When used in cement mixtures, it can improve workability and durability.^[2] The hydroxyl groups can interact with water and mineral components, influencing hydration kinetics and particle dispersion.
- **Pharmaceutical and Cosmetic Applications:** It has been reported to function as a solvent and stabilizer in drug formulations and as a humectant (moisturizer) in cosmetics, owing to its high polarity and hydrogen-bonding capacity.^[2]
- **Research:** The compound has been investigated for its potential cytotoxicity against certain cancer cell lines, although this is not a primary application.^[2]

The relationship between the compound's structural features and its applications is depicted in the following diagram.



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Figure 3: Relationship between structural features and applications.

Conclusion

The compound identified as CAS 97173-34-7, while often cited by the ambiguous name **2-Propanol, 1,1'-(hydroxyimino)bis-**, is structurally confirmed as 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol. It is a functionalized hydroxylamine with applications primarily in industrial settings as a corrosion inhibitor and cement additive, stemming from its ability to chelate metals and interact with polar substances. While data on its experimental properties and specific synthesis protocols are scarce, its chemical nature allows for the postulation of logical synthetic routes and a clear understanding of its mechanism of action in its various applications. Further research would be beneficial to experimentally validate its physicochemical properties and explore its potential in other fields.

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References

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